molecular formula C14H9N3O2S B2617156 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole CAS No. 849055-47-6

4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole

Cat. No. B2617156
CAS RN: 849055-47-6
M. Wt: 283.31
InChI Key: BCAQPKLXTQEGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a thiazole derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival. It also inhibits the NF-κB pathway, which is involved in the regulation of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It also has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole in lab experiments is its potential as a therapeutic agent for cancer. It has shown promising results in various studies, and its mechanism of action has been well characterized. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield of this compound. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, the development of more water-soluble derivatives of this compound could improve its efficacy in vivo.
In conclusion, 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole is a promising compound that has shown potential as a therapeutic agent for cancer. Its mechanism of action has been well characterized, and it has several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole involves the reaction between 3-nitrobenzaldehyde and pyridine-2-carboxaldehyde in the presence of thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of this synthesis method is approximately 60%.

Scientific Research Applications

4-(3-Nitrophenyl)-2-(pyridin-2-yl)thiazole has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various studies, particularly in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

4-(3-nitrophenyl)-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-17(19)11-5-3-4-10(8-11)13-9-20-14(16-13)12-6-1-2-7-15-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAQPKLXTQEGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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